molecular formula C14H8F2N4O2 B13690211 7-Fluoro-N-(4-fluorophenyl)-6-nitroquinazolin-4-amine

7-Fluoro-N-(4-fluorophenyl)-6-nitroquinazolin-4-amine

Cat. No.: B13690211
M. Wt: 302.24 g/mol
InChI Key: OZKOCZUKCCSMOZ-UHFFFAOYSA-N
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Description

7-Fluoro-N-(4-fluorophenyl)-6-nitroquinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound is characterized by the presence of fluorine and nitro groups, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-N-(4-fluorophenyl)-6-nitroquinazolin-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Nitration: Introduction of the nitro group into the quinazoline ring.

    Fluorination: Introduction of the fluorine atoms at specific positions on the quinazoline ring and the phenyl ring.

    Amination: Introduction of the amine group at the 4-position of the quinazoline ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-N-(4-fluorophenyl)-6-nitroquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Common reagents include nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of quinazoline derivatives with different oxidation states.

    Reduction: Formation of 7-Fluoro-N-(4-fluorophenyl)-6-aminoquinazolin-4-amine.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biological probe to study cellular processes.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Fluoro-N-(4-fluorophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine and nitro groups can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoroquinazoline: Lacks the nitro and amine groups, resulting in different chemical and biological properties.

    6-Nitroquinazoline: Lacks the fluorine atoms, which can affect its reactivity and biological activity.

    N-(4-Fluorophenyl)quinazoline:

Uniqueness

7-Fluoro-N-(4-fluorophenyl)-6-nitroquinazolin-4-amine is unique due to the presence of both fluorine and nitro groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C14H8F2N4O2

Molecular Weight

302.24 g/mol

IUPAC Name

7-fluoro-N-(4-fluorophenyl)-6-nitroquinazolin-4-amine

InChI

InChI=1S/C14H8F2N4O2/c15-8-1-3-9(4-2-8)19-14-10-5-13(20(21)22)11(16)6-12(10)17-7-18-14/h1-7H,(H,17,18,19)

InChI Key

OZKOCZUKCCSMOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=NC=NC3=CC(=C(C=C32)[N+](=O)[O-])F)F

Origin of Product

United States

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